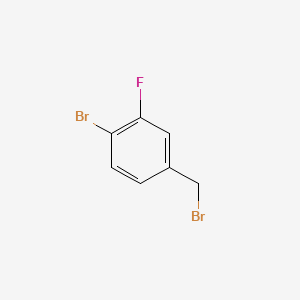

4-Bromo-3-fluorobenzyl bromide

描述

Significance of Bromine and Fluorine Substituents in Aromatic Systems for Synthetic Utility

The introduction of bromine and fluorine atoms into aromatic systems imparts unique reactivity and properties. Fluorine, being the most electronegative element, can alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. innospk.commdpi.com Its small size allows it to act as a hydrogen isostere, often leading to enhanced biological activity without significant steric hindrance. mdpi.com

Bromine, on the other hand, serves as an excellent leaving group in nucleophilic substitution reactions due to the polarizable carbon-bromine bond. This feature is fundamental to the synthetic utility of benzyl (B1604629) bromides. The presence of both fluorine and bromine on a benzene (B151609) ring creates a molecule with distinct electronic properties and multiple reactive sites, offering chemists a versatile scaffold for constructing complex molecules. The combination of different halogens can lead to synergistic effects, enhancing properties like antimicrobial or anticancer activity.

Overview of Benzyl Bromides as Versatile Synthetic Intermediates

Benzyl bromides are a class of organobromine compounds characterized by a bromine atom attached to the methylene (B1212753) group of a benzyl substituent. nih.gov This structure makes them highly reactive towards nucleophiles, readily participating in SN2 reactions to form new carbon-carbon and carbon-heteroatom bonds. innospk.com This reactivity is the cornerstone of their role as versatile synthetic intermediates. They are widely employed for introducing the benzyl group, which can function as a protecting group for alcohols and carboxylic acids, or as a key structural component in the final target molecule. nih.gov Their utility spans the synthesis of pharmaceuticals, agrochemicals, and materials science. innospk.com

Current Research Landscape of Polyhalogenated Benzyl Derivatives

The field of polyhalogenated benzyl derivatives is an active area of research. Scientists are exploring these compounds as building blocks for novel pharmaceuticals, including anticancer and antimicrobial agents, by leveraging the unique properties conferred by multiple halogen substituents. nih.gov Research also focuses on their application in materials science for creating polymers and liquid crystals with enhanced properties. Furthermore, there is ongoing investigation into new, efficient, and environmentally benign methods for the synthesis and transformation of these valuable compounds, including metal-free dehalogenation and benzylation reactions. rsc.orgorganic-chemistry.org Studies have also investigated the genotoxic effects of various benzyl derivatives. nih.gov

Defining the Research Focus: 4-Bromo-3-fluorobenzyl bromide as a Key Compound

Within this broad class of reagents, this compound emerges as a compound of particular interest. Its specific substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position of the benzyl bromide core—offers a unique combination of electronic and steric properties for synthetic chemists to exploit. This compound serves as a critical intermediate in the creation of more complex molecules, where the precise arrangement of the halogen atoms can direct subsequent chemical transformations and influence the properties of the final product.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 127425-73-4 | fishersci.comchemcd.com |

| Molecular Formula | C₇H₅Br₂F | fishersci.comchemcd.com |

| Molecular Weight | 267.92 g/mol | chemcd.com |

| Physical State | Solid | fishersci.com |

| Appearance | White | fishersci.com |

| Melting Point | 33 - 36 °C (91.4 - 96.8 °F) | fishersci.com |

This compound is a valuable reagent for laboratory chemicals and is utilized in various organic syntheses. fishersci.com For instance, it is a key starting material in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione, highlighting its role in building complex heterocyclic structures. sigmaaldrich.com The reactivity of the benzylic bromide allows for nucleophilic substitution, while the brominated and fluorinated aromatic ring can participate in further cross-coupling reactions or electrophilic substitutions.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-(bromomethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVNLHLMJSMARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10470290 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127425-73-4 | |

| Record name | 4-Bromo-3-fluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10470290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(bromomethyl)-2-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Reaction Strategies for 4 Bromo 3 Fluorobenzyl Bromide

Precursor Synthesis and Functionalization Pathways

The creation of the immediate precursor, 4-bromo-3-fluorotoluene (B33196), can be approached from different starting materials, primarily involving the sequential and regioselective introduction of fluorine and bromine onto a toluene (B28343) backbone.

Bromination of Fluorinated Toluene Precursors

A common pathway to 4-bromo-3-fluorotoluene involves the direct electrophilic bromination of 3-fluorotoluene (B1676563). In this reaction, the fluorine atom and the methyl group on the aromatic ring direct the incoming bromine atom. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The directing effects of these substituents influence the position of the incoming electrophile.

One documented method involves reacting 3-fluorotoluene with liquid bromine in a solvent like dichloroethane, using iron powder as a catalyst. guidechem.com This approach, however, can lead to a mixture of isomers, including dibrominated byproducts. guidechem.com A specific procedure details the dropwise addition of liquid bromine to a solution of 3-fluorotoluene and iron powder at a controlled temperature of 30-35°C. guidechem.com This initial reaction yields a mixture primarily containing 2,4-dibromo-5-fluorotoluene and 2,6-dibromo-3-fluorotoluene, which then undergoes a de-bromination step using hydrogen gas, palladium on carbon, and sodium acetate (B1210297) in methanol (B129727) to yield the desired 4-bromo-3-fluorotoluene. guidechem.com

Strategies for Regioselective Halogenation on the Aromatic Ring

Controlling the position of halogenation (regioselectivity) is a critical challenge in these syntheses. The directing effects of the existing substituents (methyl and fluoro groups) are the primary determinants of where the incoming halogen will attach. For the bromination of 3-fluorotoluene, the methyl group strongly directs to the ortho and para positions, while the fluorine directs to its ortho and para positions. The position meta to the fluorine and ortho to the methyl group (position 4) is sterically and electronically favored for substitution.

To improve regioselectivity, specific catalyst systems have been developed. For instance, in the bromination of 4-fluorotoluene (B1294773) to produce 3-bromo-4-fluorotoluene (B1266451) (an isomer of the target precursor), using a catalyst system of iodine and iron in glacial acetic acid has been shown to significantly increase the yield of the desired 3-bromo isomer over the 2-bromo isomer. google.comgoogle.com This method highlights how catalyst choice can overcome the inherent directing effects of the substituents to favor a specific regioisomer. google.com Flavin-dependent halogenase (FDH) enzymes represent a biocatalytic approach to achieve high regioselectivity in halogenation, although their application to this specific synthesis is not detailed. nih.gov These enzymes can direct halogenation to specific positions on an aromatic ring through a channeled reaction with a hypohalous acid intermediate. nih.gov

Benzylic Bromination Techniques

Once the 4-bromo-3-fluorotoluene precursor is obtained, the final step is the selective bromination of the methyl group at the benzylic position to yield 4-bromo-3-fluorobenzyl bromide. This is typically achieved through a free-radical mechanism.

Free Radical Bromination Approaches

Benzylic C-H bonds are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This inherent weakness allows for selective bromination at this position under free-radical conditions. libretexts.org The reaction is initiated by the homolytic cleavage of a bromine source, often by light or a radical initiator, to form bromine radicals. libretexts.orgmychemblog.com These radicals then abstract a hydrogen atom from the benzylic position, creating a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of bromine (Br₂) to form the final product and another bromine radical, which continues the chain reaction. mychemblog.comoregonstate.edu Thermal bromination, conducted at temperatures between 100°C and 170°C, is another method that can be employed, where bromine is vaporized and reacted with the benzylic substrate. google.com

Application of N-Bromosuccinimide (NBS) and Radical Initiators

A widely used and effective method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent like carbon tetrachloride (CCl₄). mychemblog.comacs.orgsci-hub.se The reaction is typically initiated by light or a radical initiator such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.comsci-hub.se

NBS serves as a source for a low, constant concentration of molecular bromine (Br₂). libretexts.orgmychemblog.com It reacts with trace amounts of hydrogen bromide (HBr), a byproduct of the reaction, to regenerate Br₂. mychemblog.comacs.org This low concentration of Br₂ is crucial to favor the radical substitution pathway at the benzylic position over electrophilic addition to the aromatic ring. youtube.com The mechanism involves the homolytic cleavage of the initiator to start the process, followed by the propagation steps where a bromine radical abstracts a benzylic hydrogen from 4-bromo-3-fluorotoluene. mychemblog.com The resulting stabilized benzylic radical then reacts with Br₂ to afford this compound and a new bromine radical. mychemblog.comyoutube.com

Data Tables

Table 1: Synthesis of 4-Bromo-3-fluorotoluene from o-Nitro-p-toluidine

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | o-Nitro-p-toluidine | researchgate.net |

| Key Reactions | Diazo reaction, Sandmeyer reaction, Reduction, Schiemann reaction | researchgate.net |

| Final Purity (GC) | ≥99.0% | researchgate.net |

Table 2: Regioselective Bromination of 4-Fluorotoluene

| Catalyst System | Solvent | Isomer Ratio (3-bromo:2-bromo) | Reference |

|---|---|---|---|

| Iron | Carbon Tetrachloride | ~20:80 | google.com |

| Aluminum Tribromide | None (undiluted) | ~20:80 | google.com |

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Bromo-3-fluorotoluene |

| 3-Fluorotoluene |

| Bromine |

| Dichloroethane |

| Iron |

| 2,4-Dibromo-5-fluorotoluene |

| 2,6-Dibromo-3-fluorotoluene |

| Hydrogen |

| Palladium on carbon |

| Sodium acetate |

| Methanol |

| p-Toluidine |

| Copper(I) bromide |

| p-Bromotoluene |

| o-Nitro-p-toluidine |

| 2-Fluoro-4-bromotoluene |

| Para-aminotoluene |

| 2-Nitro-4-bromotoluene |

| 4-Fluorotoluene |

| 3-Bromo-4-fluorotoluene |

| 2-Bromo-4-fluorotoluene |

| Iodine |

| Glacial Acetic Acid |

| N-Bromosuccinimide (NBS) |

| Carbon tetrachloride |

| Dibenzoyl peroxide |

| 2,2'-Azobis(isobutyronitrile) (AIBN) |

Alternative Brominating Agents and Controlled Reaction Conditions

The synthesis of this compound from its precursor, 4-bromo-3-fluorotoluene, typically involves a benzylic bromination, a reaction class known for its sensitivity and potential for side reactions. While N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is a standard method, several alternatives offer improved control and selectivity. scientificupdate.comgoogle.com

One such alternative is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). The use of DBDMH, particularly with a catalyst like zirconium tetrachloride (ZrCl₄), can effectively suppress the competing bromination of the aromatic ring, a common side reaction when using Brønsted acids. scientificupdate.com Another approach involves the in-situ generation of bromine. For instance, reacting hydrogen bromide (HBr) with an oxidizing agent, such as hydrogen peroxide, in the presence of an azo initiator provides a controlled source of bromine for the reaction. google.comgoogle.com

The choice of solvent and reaction conditions is paramount for controlling the reaction's outcome. While historically carbon tetrachloride (CCl₄) was common, safety and environmental concerns have led to the adoption of alternatives like acetonitrile (B52724) or various halogenated hydrocarbons such as chlorobenzene (B131634) and methylene (B1212753) chloride. google.comgoogle.comorganic-chemistry.org Photochemical initiation, using a light source like a compact fluorescent lamp (CFL), offers a mild alternative to thermal initiators for activating the bromination process. organic-chemistry.org

Table 1: Comparison of Brominating Agents for Benzylic Bromination

| Brominating Agent | Catalyst/Initiator | Key Advantages | Relevant Findings |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN, Benzoyl Peroxide, Light | Well-established, readily available. | Generates low concentrations of Br₂, minimizing some side reactions. chemistrysteps.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Zirconium tetrachloride (ZrCl₄) | Prevents competing aromatic bromination. scientificupdate.com | Useful for substrates sensitive to acidic conditions. scientificupdate.com |

Mitigation of Over-Bromination and Side Reactions in Benzylic Systems

A primary challenge in the synthesis of this compound is the propensity for over-bromination, leading to the formation of the di-brominated species, 4-bromo-3-fluorobenzal bromide, and other impurities. scientificupdate.com The Wohl-Ziegler reaction, while effective, can be "too easy," resulting in a mixture of mono- and bis-halogenated products that are often difficult to separate due to similar physical properties. scientificupdate.com

Several strategies have been developed to mitigate these issues. One effective method is to control the concentration of the brominating agent throughout the reaction. For example, the continuous addition of an NBS slurry, rather than a single charge, maintains a low concentration of molecular bromine in the reaction mixture, thereby minimizing impurity formation and potential polymerization. scientificupdate.com

An innovative two-step, one-pot approach accepts the initial formation of an over-brominated mixture. After the initial bromination with an excess of NBS, the crude mixture is treated with a selective reducing agent. A system of diethyl phosphite (B83602) and a non-nucleophilic base, such as N,N-diisopropylethylamine (i-Pr₂NEt), can selectively convert the dibromo byproduct back to the desired monobromide without significantly affecting the target compound. This strategy circumvents the need for highly selective bromination conditions and simplifies purification. scientificupdate.com

Modern Catalytic Approaches in Synthesis

While radical reactions dominate the synthesis of benzyl (B1604629) bromides, modern catalytic methods are emerging, particularly for increasing efficiency and introducing novel reaction pathways.

Transition Metal-Catalyzed Syntheses

Direct transition metal-catalyzed benzylic bromination is not a widely established method for substrates like 4-bromo-3-fluorotoluene. The primary role of transition metal catalysis in this context lies in the synthesis of the fluorinated aromatic precursors themselves. nih.govbeilstein-journals.org For instance, palladium-catalyzed C-H fluorination or cross-coupling reactions are powerful tools for creating the 4-bromo-3-fluorotoluene starting material from more accessible precursors. beilstein-journals.orgnih.gov

However, catalysis does play a role in the bromination step itself, albeit not always involving transition metals in the conventional sense. As mentioned, Lewis acids like ZrCl₄ can be used to catalyze reactions with specific brominating agents like DBDMH to enhance selectivity. scientificupdate.com

Photochemical and Flow Chemistry Methodologies for Efficient Production

Photochemical and flow chemistry techniques represent a significant advancement in the synthesis of halogenated benzyl bromides, offering improved safety, efficiency, and scalability. These methods often lead to higher selectivity and cleaner reaction profiles.

Flow chemistry, where reagents are continuously pumped through a reactor, provides excellent control over reaction parameters such as temperature, pressure, and residence time. A continuous-flow protocol using NBS has been demonstrated where the radical reaction is initiated by a compact fluorescent lamp (CFL). organic-chemistry.org This setup not only improves control but also allows for the use of safer solvents like acetonitrile. organic-chemistry.org

More advanced flow systems utilize the in-situ generation of bromine from sources like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr). rsc.org This stream of Br₂ is then mixed with the toluene substrate in a photochemical reactor, often irradiated by LEDs (e.g., at 405 nm). This approach has been shown to be exceptionally efficient, achieving complete conversion with residence times as low as 15 seconds. rsc.org Furthermore, by optimizing the process, it can be run without any organic solvent, which dramatically reduces the process mass intensity (PMI) and leads to a much greener and more cost-effective synthesis. rsc.org Photo-initiated reactions have also been shown to provide higher yields compared to thermally initiated ones in batch processes. gla.ac.uk

Table 3: Advanced Production Methodologies

| Methodology | Reagents/Setup | Key Features | Reported Advantages |

|---|---|---|---|

| Batch Photochemistry | NBS, Dichloromethane, Light Source | Photo-initiation instead of thermal initiation. gla.ac.uk | Improved yield and selectivity over thermal methods. gla.ac.uk |

| Flow Photochemistry (NBS) | NBS, Acetonitrile, CFL in a flow reactor | Continuous processing, mild initiation. organic-chemistry.org | Avoids hazardous chlorinated solvents, better control. organic-chemistry.org |

Purification and Isolation Techniques for Halogenated Benzyl Bromides

The purification of this compound is a critical step to obtain a product of high purity, as benzylic bromides are often lachrymatory and reactive. The choice of method depends on the thermal stability of the compound and the nature of the impurities.

For thermally stable compounds, fractional distillation under reduced pressure is a highly effective method for separating the product from non-volatile initiators, succinimide (B58015) byproducts, and any remaining starting material. google.comgoogle.com

Column chromatography on silica (B1680970) gel is another widely used technique. researchgate.netreddit.com Given the relatively non-polar nature of benzyl bromides, elution with non-polar solvent systems, such as hexane (B92381) and dichloromethane, can effectively separate the product from more polar impurities. researchgate.netreddit.com The progress of the separation can be monitored by thin-layer chromatography (TLC). reddit.com

A standard workup procedure involves washing the crude reaction mixture with aqueous solutions. A wash with water can remove water-soluble impurities, while a wash with a mild base like sodium bicarbonate (NaHCO₃) solution neutralizes any residual acid (e.g., HBr). reddit.com A wash with sodium thiosulfate (B1220275) can be used to quench and remove any excess bromine. reddit.com

In cases where excess benzyl bromide reagent needs to be removed from a reaction product, chemical scavenging can be employed. Reagents like triethylamine, triphenylphosphine, or thiourea (B124793) react with the excess benzyl bromide to form ammonium (B1175870) or phosphonium (B103445) salts, which are often insoluble in organic solvents or are water-soluble and can be easily removed by filtration or aqueous extraction. researchgate.net For simple purification of an aged or impure benzyl bromide, passing it through a plug of basic alumina has also been reported as an effective method. reddit.com

Table 4: Common Purification Techniques for Benzyl Bromides

| Technique | Description | Application/Use Case |

|---|---|---|

| Vacuum Distillation | Separation based on boiling point under reduced pressure. | Purification of thermally stable benzyl bromides. google.comreddit.com |

| Column Chromatography | Separation based on polarity using a stationary phase (e.g., silica gel). | General purpose purification, separation from byproducts of similar volatility. researchgate.netreddit.com |

| Aqueous Washes | Using water, NaHCO₃, or Na₂S₂O₃ solutions to remove specific impurities. | Standard workup to remove acids, salts, and excess reagents. reddit.com |

| Chemical Scavenging | Reacting excess benzyl bromide with agents like PPh₃ or Et₃N. | Removing unreacted starting material from a subsequent reaction mixture. researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic carbon in 4-bromo-3-fluorobenzyl bromide is a key site for nucleophilic substitution reactions. cymitquimica.com The bromide ion is a good leaving group, facilitating the attack of various nucleophiles. cymitquimica.com These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups. evitachem.com

SN1 and SN2 Reaction Pathways and Stereochemical Considerations

Nucleophilic substitution at a benzylic position can proceed through either an SN1 or SN2 mechanism, and in some cases, a mixture of both. ucalgary.caspcmc.ac.in The specific pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.org

SN2 Pathway: As a primary benzylic halide, this compound is expected to favor the SN2 mechanism, especially with strong nucleophiles. ucalgary.camasterorganicchemistry.com This pathway involves a single concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to inversion of configuration at the stereocenter. masterorganicchemistry.com The transition state is stabilized by the adjacent benzene (B151609) ring through conjugation. spcmc.ac.in

SN1 Pathway: While less common for primary benzylic halides, an SN1 mechanism can be promoted under conditions that favor the formation of a carbocation, such as in the presence of a polar protic solvent and a weak nucleophile. ucalgary.calibretexts.org The resulting benzylic carbocation is stabilized by resonance, delocalizing the positive charge over the aromatic ring. spcmc.ac.inpearson.com Reactions proceeding through a planar carbocation intermediate would lead to a racemic mixture of products if the benzylic carbon were chiral.

The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring can influence the relative rates of these reactions. The fluorine atom, being highly electronegative, can destabilize the carbocation intermediate required for the SN1 pathway, thus potentially favoring the SN2 mechanism. spcmc.ac.in

Reactions with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides, Azides)

This compound readily reacts with a variety of nucleophiles to yield a range of substituted products. evitachem.com These reactions are crucial for the synthesis of more complex molecules, including pharmaceutical intermediates. evitachem.comhsppharma.com

| Nucleophile | Reagent Example | Product Type |

| Amines | Ammonia, primary/secondary amines | Benzylamines |

| Thiols | Sodium thiomethoxide | Benzyl (B1604629) thioethers |

| Alkoxides | Sodium ethoxide | Benzyl ethers |

| Azides | Sodium azide (B81097) | Benzyl azides |

Table 1: Examples of Nucleophilic Substitution Reactions

For instance, reaction with amines or thiols leads to the formation of new carbon-nitrogen or carbon-sulfur bonds, respectively. evitachem.com Similarly, alkoxides displace the bromide to form ethers, and azide ions yield the corresponding benzyl azide, a versatile intermediate for further transformations.

Cross-Coupling Reactions Involving Aromatic Halogen Moieties

The bromo and fluoro groups on the aromatic ring of this compound allow for its participation in various transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely employed to couple aryl halides with a variety of coupling partners. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgtcichemicals.com This method is highly effective for forming biaryl structures. tcichemicals.com Given the higher reactivity of the C-Br bond compared to the C-F bond in palladium-catalyzed cross-coupling, the Suzuki-Miyaura reaction of this compound would be expected to selectively occur at the bromine-substituted position. tcichemicals.com

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. liverpool.ac.uk The reaction typically requires a palladium catalyst and a base. liverpool.ac.uk Similar to the Suzuki-Miyaura coupling, the chemoselectivity would favor reaction at the C-Br bond.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This is a reliable method for the synthesis of aryl alkynes. organic-chemistry.org Studies on related bromo-substituted pyrazoles have shown the effectiveness of the Sonogashira reaction. researchgate.net

Copper-Mediated Coupling Reactions (e.g., Ullmann-type)

The Ullmann reaction and its modifications traditionally use copper or copper catalysts to promote the coupling of aryl halides. beilstein-archives.orgbeilstein-journals.org This can be used for the formation of biaryl compounds (homo-coupling) or for coupling with other nucleophiles like amines and alkoxides. While often requiring high temperatures, newer methods have been developed to improve the reaction conditions. beilstein-journals.org

Role of Fluorine and Bromine in Directing Reactivity in Cross-Coupling

In cross-coupling reactions of this compound, the difference in reactivity between the carbon-bromine and carbon-fluorine bonds is a key factor. The C-Br bond is significantly more reactive towards oxidative addition to low-valent transition metal catalysts like palladium(0) compared to the much stronger and less reactive C-F bond. tcichemicals.com This difference in reactivity allows for selective functionalization at the bromine-bearing carbon.

The electronic properties of the fluorine and bromine substituents also play a role. Both are electron-withdrawing groups, which can influence the electron density of the aromatic ring and the rate of the cross-coupling reaction. The fluorine atom's strong electron-withdrawing effect can enhance the electrophilicity of the aryl ring, potentially influencing the catalytic cycle.

Reactions of the Aromatic Ring

The electronic nature of the aromatic ring in this compound is significantly influenced by the inductive and resonance effects of the halogen substituents. These effects govern the ring's susceptibility to and the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution on Halogenated Benzene Rings

For this compound, the directing effects are as follows:

Fluorine (at C3): Being the most electronegative element, fluorine exerts a powerful deactivating inductive effect. However, its resonance effect, while weaker than its inductive pull, directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions. In some cases, particularly for fluorobenzene (B45895), the resonance effect can lead to a reactivity at the para position that is comparable to or even greater than that of benzene itself. wikipedia.org

Bromine (at C4): Bromine is less electronegative than fluorine, resulting in a weaker inductive effect. Its resonance effect directs electrophiles to the ortho (C3, C5) and para (C6) positions. wikipedia.org

The potential sites for electrophilic attack are C2, C5, and C6. The combined directing influences suggest a complex regiochemical outcome. Substitution at C2 is directed ortho by the fluorine and meta by the bromine. The C5 position is ortho to the bromine and meta to the fluorine. The C6 position is para to the bromine and meta to the fluorine. The interplay of these electronic effects, along with potential steric hindrance from the substituents, determines the final product distribution in reactions like nitration, halogenation, and Friedel-Crafts reactions. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) with Fluorine Displacement

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, typically requiring the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group. byjus.commasterorganicchemistry.com In this reaction, the rate-determining step is usually the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. byjus.com

The reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. masterorganicchemistry.comnist.gov

In this compound, the fluorine atom is a potential leaving group for an SNAr reaction. However, the ring is not strongly activated for this type of substitution, as the bromo and bromomethyl groups are not sufficiently electron-withdrawing. byjus.com Despite this, under forcing conditions with strong nucleophiles, displacement of the fluoride (B91410) is possible. nist.gov The position of substitution is dictated by the location of the leaving group, and the reaction rate is significantly enhanced when electron-withdrawing groups are ortho or para to it. masterorganicchemistry.com

Formation and Reactivity of Organometallic Derivatives (e.g., Grignard Reagents)

The synthesis of organometallic reagents from aryl halides is a cornerstone of carbon-carbon bond formation. d-nb.info For this compound, two different carbon-bromine bonds present a challenge in selectivity. The benzylic C-Br bond is considerably more reactive than the aromatic C-Br bond. cymitquimica.com Consequently, direct reaction with magnesium would likely result in the formation of a benzylic Grignard reagent, not the desired aryl Grignard. libretexts.org

A more effective method for generating an organometallic species at the aromatic ring is through halogen-metal exchange. psu.edugoogle.com This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium, at low temperatures. psu.edu The bromine atom is more readily exchanged than the fluorine atom. This chemoselective exchange would yield 3-fluoro-4-lithiobenzyl bromide, which can then react with various electrophiles. Studies on related 1-bromo-2-fluorobenzene (B92463) systems show that bromine-lithium exchange is a clean and efficient process. psu.edustackexchange.com The resulting organolithium intermediates can be trapped with electrophiles or used to generate reactive intermediates like benzynes. psu.edustackexchange.com

| Organometallic Formation Method | Reactant | Reagent | Primary Product | Key Considerations |

|---|---|---|---|---|

| Grignard Reaction | This compound | Mg | Benzylic Grignard Reagent | Benzylic bromide is more reactive than aryl bromide. libretexts.orgbeilstein-journals.org |

| Halogen-Metal Exchange | This compound | n-Butyllithium | 3-Fluoro-4-lithiobenzyl bromide | Selective exchange of bromine over fluorine. psu.eduresearchgate.net |

Theoretical and Computational Studies on Reaction Mechanisms

Computational chemistry offers profound insights into the electronic structure and reactivity of molecules like this compound, elucidating reaction pathways and predicting outcomes.

Density Functional Theory (DFT) for Mechanistic Insights

Density Functional Theory (DFT) has become a standard tool for investigating complex chemical reactions. researchgate.netnih.gov By calculating the energies of reactants, transition states, and products, DFT can map out the potential energy surface of a reaction. mdpi.com This allows for the prediction of reaction rates and regioselectivity.

For the electrophilic aromatic substitution of this compound, DFT calculations can determine the activation energies for an electrophile attacking each of the available ring positions (C2, C5, and C6). These calculations would provide a quantitative basis for the directing effects of the fluoro and bromo substituents. Similarly, for SNAr reactions, DFT can model the structure and stability of the intermediate Meisenheimer complex, providing insight into the reaction's feasibility and the role of the halogen leaving group. nih.gov DFT methods are also used to predict bond dissociation energies, which are critical for understanding chemical stability and reactivity. beilstein-journals.org

Frontier Molecular Orbital (FMO) Analysis in Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comsciensage.info The energies and spatial distributions of these orbitals are key to understanding chemical reactions.

Applications in Organic Synthesis and Advanced Materials Science

As a Key Building Block in Complex Molecular Architectures

The utility of 4-Bromo-3-fluorobenzyl bromide as a foundational component in synthesis is defined by its capacity to introduce a precisely functionalized benzyl (B1604629) group into a target molecule. This moiety is instrumental in tuning the steric and electronic properties of the final product.

The principal role of this compound in molecular construction is to serve as an electrophile for the introduction of the 4-bromo-3-fluorobenzyl group. The carbon atom of the bromomethyl group (-CH₂Br) is highly susceptible to nucleophilic attack, facilitating substitution reactions. This reactivity allows for the covalent attachment of the benzyl moiety to a wide range of substrates, including those containing amine, alcohol, or thiol functional groups.

The fluorine and bromine atoms on the aromatic ring are critical to the functionality of this building block. They modify the electronic nature of the phenyl ring and can participate in further chemical transformations, such as cross-coupling reactions, or serve to modulate the biological properties of the final molecule, including its metabolic stability and binding affinity to protein targets.

The reactivity of the benzylic bromide allows for its displacement by various nucleophiles to generate a library of substituted derivatives. This versatility is a cornerstone of its application in combinatorial chemistry and drug discovery. For instance, reaction with an amine-containing compound leads to the formation of a new carbon-nitrogen bond, a common linkage in many biologically active molecules.

Specific examples from patent literature demonstrate its utility in creating complex heterocyclic systems. It has been used to synthesize advanced benzimidazole (B57391) and benzo[d]azepine derivatives, where the 4-bromo-3-fluorobenzyl group is a key component of the final molecular structure. google.comgoogle.com

| Starting Nucleophile | Resulting Linkage | Example Derivative Class |

| Amine (R-NH₂) | C-N (Benzylamine) | Benzimidazole Derivatives google.com |

| Amine (cyclic) | C-N (N-substituted azepine) | Tetrahydro-1H-benzo[d]azepines google.com |

This interactive table showcases the types of derivatives that can be synthesized from this compound.

Role in Pharmaceutical and Agrochemical Synthesis

The structural motifs provided by this compound are frequently found in molecules designed for biological applications, spanning both the pharmaceutical and agrochemical sectors. echemi.com

This compound is recognized as a significant intermediate in the synthesis of various pharmaceutical compounds. nordmann.global Its structure is incorporated into more complex molecules that are designed to interact with specific biological targets. Its utility extends to the development of advanced therapeutic agents, including Proteolysis-targeting chimeras (PROTACs), which are a novel class of drugs designed to degrade specific proteins within a cell. glpbio.com

Detailed research has demonstrated the application of this compound in the development of drugs targeting the central nervous system. A notable example is its use as a key intermediate in the synthesis of benzimidazole derivatives that act as serotonin (B10506) 5-HT5A receptor agonists. google.com These compounds are investigated for the treatment of various neurological and psychiatric conditions. google.comgoogle.com

Furthermore, this building block is employed in the synthesis of 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines, which are selective 5-HT2C receptor agonists. google.com Molecules of this class are explored for their potential in treating a range of disorders, including obesity, depression, and anxiety. google.com The compound is also cited as a key intermediate in the field of anticancer research, highlighting its broad potential in medicinal chemistry.

| Therapeutic Target/Area | Compound Class | Application |

| Neurological Disorders | Benzimidazole Derivatives | Treatment of sleep-wake rhythm disorders via 5-HT5A receptor agonism. google.com |

| Neurological Disorders | Tetrahydro-1H-benzo[d]azepines | Treatment of depression and anxiety via 5-HT2C receptor agonism. google.com |

| Oncology | Various | Used as an intermediate in the synthesis of potential anti-cancer agents. |

This interactive table summarizes the documented applications of this compound in pharmaceutical research.

In addition to its role in pharmaceuticals, this compound serves as an intermediate in the agrochemical industry. echemi.com The incorporation of fluorine and bromine atoms into a molecule can enhance its biological efficacy and metabolic stability, properties that are highly desirable for the development of modern pesticides and herbicides. While specific commercial agrochemicals derived from this compound are not detailed in readily available literature, its classification as a pesticide intermediate points to its role in the research and development of new crop protection agents. echemi.com

Applications in Material Science

The distinct electronic properties and reactivity of this compound make it a valuable component in the design and synthesis of novel materials with tailored functionalities.

Development of Specialty Polymers and Coatings

The presence of the reactive benzyl bromide group allows for the incorporation of the 4-bromo-3-fluorophenyl moiety into various polymer backbones. This is particularly relevant in the synthesis of specialty polymers where the introduction of fluorine and bromine atoms can significantly enhance material properties. For instance, fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy, making them ideal for creating robust and repellent coatings.

While direct polymerization of this compound is not commonly documented, its isomers and similar halogenated benzyl bromides are utilized in the synthesis of polymers like poly(p-phenylenevinylene) (PPV) derivatives through reactions such as the Gilch polymerization. This suggests the potential for this compound to act as a monomer or a functionalizing agent to introduce the bromo-fluoro-phenyl group into polymer chains, thereby tuning the polymer's electronic and physical properties. For example, a related polyhalogenated compound, 3-Bromo-4-chloro-5-fluorobenzyl bromide, is noted for its use in creating new materials with unique properties, including polymers.

The synthesis of fluorinated polyurethanes is another area where building blocks containing fluorine are crucial for imparting desirable characteristics like hydrophobicity and durability. The incorporation of the 4-bromo-3-fluorobenzyl group could offer a pathway to novel fluorinated polyurethanes with enhanced performance for coating applications.

Role in Advanced Materials for Electronics

The electronic characteristics of the 4-bromo-3-fluorophenyl group make this compound an interesting candidate for the synthesis of organic electronic materials. The electron-withdrawing nature of the fluorine and bromine atoms can influence the energy levels (HOMO/LUMO) of resulting organic molecules, which is a critical factor in the performance of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synthesis of Fluorescent Probes and Imaging Agents

The fluorinated and brominated aromatic core of this compound can serve as a foundational structure for the development of fluorescent probes and imaging agents. The introduction of fluorine can enhance the photophysical properties of a fluorophore, such as its quantum yield and photostability.

Furthermore, the bromine atom provides a site for synthetic modification, enabling the attachment of other functional groups to create a targeted probe. For example, it can be used to build more complex molecules that may exhibit fluorescence. The ability to introduce radiofluorine isotopes, such as ¹⁸F, is a key application area for related fluorinated aromatic compounds in the development of Positron Emission Tomography (PET) imaging agents. This suggests a potential, though not yet explicitly documented, application for this compound in the synthesis of precursors for radiolabeling.

Bioconjugation and Biomolecule Modification

The reactivity of the benzyl bromide group makes this compound a potential tool for bioconjugation, the process of linking molecules to biomolecules such as proteins or DNA.

Utilizing Reactivity for Attaching Biomolecules to Surfaces

The benzyl bromide moiety is a known alkylating agent that can react with nucleophilic functional groups commonly found on the surfaces of biomolecules and materials. This reactivity can be harnessed to covalently attach the 4-bromo-3-fluorophenyl group to a surface, thereby modifying its chemical properties.

For instance, a surface functionalized with this compound would present a bromo-fluoro-phenyl interface. The bromine atom on this functionalized surface could then be used in subsequent reactions, such as palladium-catalyzed cross-couplings, to attach other molecules, including biomolecules. This two-step strategy allows for the controlled immobilization of biomolecules onto a solid support, which is a fundamental technique in the development of biosensors, microarrays, and other biotechnological devices. While specific examples utilizing this compound for this purpose are not prevalent in the literature, the underlying chemical principles of benzyl halide reactivity are well-established in the field of surface chemistry and bioconjugation.

Analytical and Spectroscopic Characterization of 4 Bromo 3 Fluorobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 4-Bromo-3-fluorobenzyl bromide by providing information about the chemical environment of each proton, carbon, and fluorine atom within the molecule.

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the benzylic protons and the aromatic protons. The benzylic protons (-CH₂Br) would likely appear as a singlet at approximately 4.4-4.5 ppm. This downfield shift is due to the deshielding effect of the adjacent bromine atom.

The aromatic region of the spectrum would be more complex due to the substitution pattern on the benzene (B151609) ring. Three protons are present, and their signals would be split by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton ortho to the fluorine atom is expected to show a doublet of doublets due to coupling with the fluorine and the neighboring proton. The other two protons will also display complex splitting patterns based on their positions relative to the other substituents.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂Br | ~4.45 | s (singlet) | N/A |

| Ar-H | ~7.0-7.6 | m (multiplet) | J(H,H) and J(H,F) |

Note: The predicted values are based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom of the benzylic group (-CH₂Br) would appear at a characteristic chemical shift, typically in the range of 30-35 ppm. docbrown.info

The six aromatic carbons will have chemical shifts in the aromatic region (typically 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of organofluorine compounds. The carbon atom bonded to the bromine atom (C-Br) will also have a specific chemical shift influenced by the halogen.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | ~32 |

| Aromatic C-Br | ~110-115 |

| Aromatic C-F | ~158-162 (with large ¹JCF) |

| Other Aromatic C-H | ~115-135 |

| Aromatic C-CH₂Br | ~138-142 |

Note: The predicted values are based on the analysis of structurally similar compounds like 2-bromo-4-fluorotoluene. chemicalbook.com Actual experimental values may vary.

¹⁹F NMR for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful technique specifically for observing fluorine atoms in a molecule. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift of this resonance would be characteristic of a fluorine atom attached to an aromatic ring. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is highly sensitive to the electronic environment of the fluorine atom, making it valuable for confirming the substitution pattern and for studying the synthesis of derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the various bonds present.

Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H (-CH₂) | Stretch | 2950-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-F (Aryl fluoride) | Stretch | 1270-1100 |

| C-Br (Alkyl bromide) | Stretch | 650-550 |

| C-Br (Aryl bromide) | Stretch | ~1070-1030 |

These characteristic peaks help to confirm the presence of the aromatic ring, the benzylic bromide group, and the fluorine substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule. The molecular weight of this compound is 267.92 g/mol . chemcd.comalfa-chemistry.com

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.info Since this compound contains two bromine atoms, the molecular ion peak region will exhibit a characteristic pattern of three peaks: the molecular ion peak (M), an M+2 peak, and an M+4 peak, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways would involve the loss of a bromine atom or the entire bromomethyl group, leading to the formation of stable carbocations.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

| 266/268/270 | [C₇H₅⁷⁹Br₂F]⁺, [C₇H₅⁷⁹Br⁸¹BrF]⁺, [C₇H₅⁸¹Br₂F]⁺ (Molecular Ion Cluster) |

| 187/189 | [C₇H₅⁷⁹BrF]⁺, [C₇H₅⁸¹BrF]⁺ (Loss of -CH₂Br) |

| 171 | [C₇H₄BrF]⁺ (Loss of Br) |

| 94 | [CH₂Br]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for the isolation of this compound and its derivatives from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination. A reversed-phase C18 column with a suitable mobile phase, such as a gradient of methanol (B129727) and water, can effectively separate the target compound from impurities. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. Purity levels for commercially available similar compounds are often reported as ≥96% or higher. scbt.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound. GC provides separation based on boiling point and polarity, while MS provides identification of the separated components. This combination is invaluable for both qualitative and quantitative analysis.

Thin-Layer Chromatography (TLC) can be used for rapid monitoring of reaction progress and for preliminary purity checks, often visualized under UV light. rsc.org

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the separation and analysis of this compound and its derivatives.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC analysis, the elution order of substituted benzyl (B1604629) bromides can be influenced by factors such as boiling point and steric hindrance around the substituent groups. For instance, studies on related brominated phenylisopropylamines have shown that gas chromatographic separations can be achieved on mid-polarity capillary columns, with the elution order being related to the crowding of aromatic ring substituents. ojp.gov

When coupled with a mass spectrometer, GC-MS provides valuable information about the molecular weight and fragmentation patterns of the analyte. For brominated aromatic compounds, the mass spectra typically show characteristic isotopic patterns for bromine (79Br and 81Br in an approximate 1:1 ratio). The fragmentation of this compound would likely involve the loss of the bromine radical from the benzyl group, leading to the formation of a stable 4-bromo-3-fluorobenzyl cation.

A patent for the preparation of 2-fluoro-4-bromobenzyl bromide mentions the use of gas chromatographic analysis to determine the purity of the product, achieving a content of 95.75%. google.com Similarly, the purity of synthesized 4-chloro-3-fluorotoluene (B1349368) and 4-bromo-3-fluorotoluene (B33196) has been confirmed to be ≥ 99.9% and ≥ 99.0% respectively by GC. researchgate.net

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and purification of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For the analysis of this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is a common choice. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

The separation of halogenated aromatic compounds by HPLC can be challenging due to their similar polarities. However, by optimizing the mobile phase composition, column temperature, and stationary phase chemistry, successful separations can be achieved. For instance, the use of phenyl-hexyl or pentafluorophenyl (PFP) columns can enhance the separation of halogenated aromatics due to different pi-pi interactions with the stationary phase. chromforum.org The purity of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives was verified by reversed-phase HPLC. mdpi.com

Below is a hypothetical data table illustrating typical HPLC conditions for the analysis of a derivative of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Injection Volume | 10 µL |

| Retention Time | 5.8 min |

Thin-Layer Chromatography (TLC) and Preparative Chromatography

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound and its derivatives, which are aromatic and contain halogens, visualization on a TLC plate can be achieved through several methods.

Given that these compounds are aromatic, they are expected to be UV active. Therefore, a common non-destructive visualization method is using a UV lamp at a wavelength of 254 nm. libretexts.org The compound will appear as a dark spot on a fluorescent green background. libretexts.org

Another effective visualization technique for halogenated and aromatic compounds is an iodine chamber. libretexts.org When the TLC plate is placed in a chamber containing iodine crystals, the iodine vapor will react with the compounds, producing yellow-brown spots. libretexts.org In the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, TLC with silica (B1680970) gel plates was used to monitor the progress of the reactions. mdpi.com

A typical TLC setup for analyzing a reaction involving a this compound derivative is shown in the table below.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane (B92381):Ethyl Acetate (B1210297) (4:1, v/v) |

| Visualization | UV light (254 nm) or Iodine vapor |

| Rf value | ~0.45 |

Preparative Chromatography

Preparative chromatography is a technique used to purify larger quantities of a compound. It operates on the same principles as analytical chromatography (TLC, GC, HPLC), but on a larger scale. For the purification of this compound and its derivatives, both flash column chromatography and preparative HPLC can be employed.

Flash column chromatography, using silica gel as the stationary phase and a suitable solvent system (e.g., a hexane/ethyl acetate gradient), is a common method for purifying reaction products. The desired product is separated from impurities based on its differential adsorption to the silica gel. The fractions are collected and analyzed by TLC to identify those containing the pure compound. The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate, involved purification by recrystallization, and its purity was confirmed by TLC analysis. researchgate.net

X-Ray Crystallography for Solid-State Structure Elucidation (if applicable)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. If this compound or its derivatives can be obtained as single crystals of suitable quality, X-ray diffraction analysis can be used to determine their exact solid-state structure.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined. This provides unambiguous proof of the compound's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The table below presents hypothetical crystallographic data for a derivative of this compound, based on typical values for organic compounds.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 4.60 |

| c (Å) | 25.30 |

| β (°) ** | 93.70 |

| Volume (ų) | 985.0 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.815 |

Environmental Considerations and Remediation Strategies for Halogenated Aromatic Compounds

Environmental Fate and Transport of Halogenated Benzyl (B1604629) Bromides

The environmental fate and transport of a chemical compound describe its movement and transformation in the air, water, and soil. For halogenated benzyl bromides like 4-Bromo-3-fluorobenzyl bromide, these processes are influenced by the compound's physical and chemical properties. While specific data for this compound is limited, information on related compounds such as benzyl bromide and 4-fluorobenzyl bromide can provide valuable insights.

Halogenated benzyl bromides are generally reactive compounds. A key process in their environmental fate is hydrolysis, where the compound reacts with water. For instance, benzyl bromide decomposes slowly on contact with water to produce hydrogen bromide and benzyl alcohol. nih.govinfinitylearn.com The half-life for the chemical hydrolysis of benzyl bromide at 25°C is estimated to be approximately 79 minutes. nih.gov This reactivity suggests that in aqueous environments, these compounds may not persist for long periods.

Bioaccumulation, the process by which a chemical builds up in an organism, is another important consideration. For some fluorinated and brominated compounds, there is a potential for bioaccumulation in marine invertebrates and other organisms. acs.orgnih.gov However, the tendency for hydrolysis may limit the extent of bioaccumulation for reactive compounds like benzyl bromides.

Table 1: Environmental Properties of Related Benzyl Bromides

| Property | Benzyl Bromide | 4-Fluorobenzyl bromide | General Observations for Halogenated Benzyl Bromides |

| Hydrolysis | Decomposes in water; estimated half-life of 79 minutes at 25°C. nih.gov | Expected to hydrolyze. | Generally susceptible to hydrolysis, which limits their persistence in aqueous environments. |

| Mobility | Likely to be mobile in the environment due to its volatility. fishersci.com | Likely to be mobile in the environment. fishersci.com | Mobility in soil and water is a concern for potential groundwater contamination. |

| Bioaccumulation | Information not widely available, but rapid hydrolysis may limit this. | No specific data, but some fluorinated compounds show bioaccumulation potential. acs.orgnih.gov | The potential for bioaccumulation exists for halogenated aromatics, but is dependent on the specific compound's stability and properties. acs.org |

Biodegradation Mechanisms of Halogenated Aromatics

Biodegradation, the breakdown of organic pollutants by microorganisms, is a key process in the natural attenuation of contaminated sites. nih.gov Halogenated aromatic compounds can be degraded by various bacteria through several metabolic pathways. nih.gov

The crucial first step in the biodegradation of halogenated aromatics is often dehalogenation, the removal of the halogen atom (in this case, bromine and fluorine). acs.org This can occur through several enzymatic mechanisms:

Oxidative Dehalogenation: This process, which occurs in the presence of oxygen, is often initiated by monooxygenase or dioxygenase enzymes. nih.gov These enzymes incorporate one or two oxygen atoms into the aromatic ring, leading to the formation of hydroxylated intermediates. nih.gov This hydroxylation can destabilize the carbon-halogen bond, facilitating its cleavage.

Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, some bacteria can use halogenated compounds as electron acceptors in a process called organohalide respiration. nih.govacs.org This involves the removal of a halogen atom and its replacement with a hydrogen atom. This process is particularly important for highly halogenated compounds.

Hydrolytic Dehalogenation: This mechanism involves the replacement of a halogen atom with a hydroxyl group from water. This reaction is catalyzed by enzymes called dehalogenases.

Following dehalogenation, the aromatic ring is typically cleaved by dioxygenase enzymes, and the resulting intermediates are further metabolized through central metabolic pathways. rsc.org

A wide variety of microorganisms have been identified that can degrade halogenated aromatic compounds. The ability to degrade these pollutants is not limited to a single species; often, microbial consortia are more effective due to their combined metabolic capabilities. mdpi.com

Aerobic bacteria known for their ability to degrade halogenated aromatics include species from the genera Pseudomonas, Rhodococcus, Burkholderia, and Sphingomonas. researchgate.netmdpi.com Under anaerobic conditions, bacteria such as Dehalococcoides and Geobacter are key players in reductive dehalogenation. acs.orgbiorxiv.org

Table 2: Examples of Microorganisms Involved in the Degradation of Halogenated Aromatic Compounds

| Microorganism Genus | Degradation Conditions | Types of Halogenated Compounds Degraded | Reference(s) |

| Pseudomonas | Aerobic | Chlorinated benzenes, organophosphate pesticides | nih.govmdpi.com |

| Rhodococcus | Aerobic | Polychlorinated biphenyls (PCBs), brominated diphenyl ethers (BDEs) | researchgate.net |

| Burkholderia | Aerobic | Polychlorinated biphenyls (PCBs) | researchgate.net |

| Sphingomonas | Aerobic | Polycyclic aromatic hydrocarbons (PAHs), macromolecular organic contaminants | mdpi.com |

| Dehalococcoides | Anaerobic | Chlorinated benzenes, brominated diphenyl ethers (BDEs) | nih.govacs.orgresearchgate.net |

| Geobacter | Anaerobic | Benzene (B151609) | biorxiv.org |

| Thauera | Anaerobic/Aerobic | Halogenated benzoyl-CoA, Naphthalene | nih.govfrontiersin.org |

Photobiodegradation and Other Abiotic Degradation Pathways

In addition to microbial degradation, abiotic processes can contribute to the breakdown of halogenated aromatic compounds in the environment. Photodegradation, or the breakdown of compounds by light, is a significant pathway for many aromatic pollutants. The rate and efficiency of photodegradation can be influenced by factors such as the wavelength of light and the presence of other substances in the environment. For some brominated compounds, photodegradation is more efficient at shorter UV wavelengths.

Hydrolysis is another important abiotic degradation pathway for reactive compounds like this compound. nih.govacs.org The benzyl bromide functional group is susceptible to reaction with water, leading to the formation of the corresponding alcohol and hydrobromic acid. This process can significantly reduce the persistence of the parent compound in moist soil and aquatic environments.

Green Chemistry Approaches in Synthesis and Degradation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. digitellinc.com

Traditional methods for the bromination of aromatic compounds often involve the use of elemental bromine and volatile organic solvents, which pose environmental and safety risks. cambridgescholars.com Green chemistry approaches seek to develop more environmentally benign synthesis routes.

Recent research has focused on the use of alternative brominating agents and reaction conditions. For example, systems like calcium bromide-bromine (CaBr₂–Br₂) and aluminum bromide-bromine (AlBr₃-Br₂) in water have been shown to be effective and recyclable for the bromination of various aromatic compounds. rsc.orgresearchgate.netresearchgate.net These methods can offer high yields and selectivity under milder, solvent-free conditions.

Another green approach is the use of sodium bromide (NaBr) in combination with an oxidizing agent like sodium perborate, which avoids the direct use of hazardous bromine. digitellinc.com Furthermore, processes that utilize water as a solvent and employ catalysts that can be recycled are being developed to reduce the environmental footprint of producing halogenated aromatic compounds. rsc.orggoogle.com The development of such eco-friendly methods is crucial for the sustainable production of important chemical intermediates like this compound. google.comresearchgate.net

Development of Sustainable Degradation Technologies

The increasing environmental persistence of halogenated aromatic compounds, such as this compound, necessitates the development of effective and sustainable remediation strategies. These technologies aim to transform hazardous organic pollutants into less harmful substances, ideally through complete mineralization to carbon dioxide, water, and inorganic halides. nih.govnih.gov Research into these green technologies is pivotal for mitigating the ecological impact of such compounds. This section explores promising sustainable methods for the degradation of halogenated aromatic compounds, with a focus on approaches applicable to this compound.

Sustainable degradation technologies for halogenated aromatics can be broadly categorized into two main areas: bioremediation and advanced oxidation processes (AOPs). Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants, offering a cost-effective and environmentally friendly solution. nih.govresearchgate.net AOPs, on the other hand, utilize highly reactive chemical species to achieve rapid degradation of recalcitrant compounds. nih.gov

Bioremediation Approaches

Microbial degradation is a key mechanism for the natural attenuation of organic pollutants. nih.gov For halogenated aromatic compounds, the initial and most critical step is typically dehalogenation, which involves the cleavage of the carbon-halogen bond. mdpi.com This can occur through various enzymatic reactions, including oxidative and reductive pathways. nih.gov

Microbial consortia, comprising multiple interacting bacterial and fungal strains, have shown greater efficiency in degrading complex pollutants compared to single strains. mdpi.comnih.govmdpi.com This enhanced capability stems from the diverse metabolic pathways and synergistic interactions within the consortium, allowing for the complete breakdown of compounds that might be resistant to a single organism. mdpi.com For instance, a microbial consortium has been successfully isolated that can utilize fluorobenzene (B45895) as its sole carbon and energy source, demonstrating the potential for microbial cleavage of the highly stable carbon-fluorine bond. nih.gov The degradation of brominated compounds has also been demonstrated by microbial consortia, often involving a monooxygenase-mediated mechanism. mdpi.com

The degradation of benzyl chloride by a Bacillus species highlights a potential pathway for the breakdown of the benzyl bromide moiety in this compound. researchgate.net In this process, the bacterium was capable of dehalogenation, followed by the cleavage of the benzene ring. researchgate.net The combination of these microbial capabilities—defluorination, debromination, and aromatic ring cleavage—within a single or a consortium of organisms presents a viable strategy for the complete mineralization of this compound.

Table 1: Examples of Microbial Degradation of Related Halogenated Aromatic Compounds

| Compound | Microorganism/Consortium | Degradation Pathway | Key Findings | Reference |

| Fluorobenzene | Microbial Consortium | Aerobic biodegradation | Complete mineralization; defluorination observed. | nih.gov |

| Brominated Flame Retardants (TBNPA, DBNPG) | Four-strain microbial consortium | Aerobic, likely monooxygenase-mediated | Complete degradation required all four strains and a carbon amendment. | mdpi.com |

| Benzyl chloride | Bacillus cereus | Dehalogenation followed by meta-cleavage of the benzene ring | Organism tolerated and degraded the compound as a sole carbon source. | researchgate.net |

| Chlorobenzene (B131634) | Ralstonia pickettii | Hydroxylation to phenolic and catecholic intermediates | Dioxygenase-catalyzed reactions. | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that generate highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to oxidize and degrade organic pollutants. nih.gov These processes are particularly effective for the destruction of recalcitrant and toxic compounds that are resistant to conventional treatment methods.

Photocatalysis is a prominent AOP that utilizes a semiconductor catalyst (like TiO2) and a light source to generate ROS. This technology has shown promise in the degradation of various organic pollutants. For instance, the photocatalytic debromination of benzyl bromide has been achieved using visible light and a metal-free photocatalyst, demonstrating a potential pathway for the degradation of the benzyl bromide portion of this compound. beilstein-journals.org Greener methods for the synthesis of benzyl bromides using a peroxide-bromide system under light irradiation also highlight the potential for light-induced reactions to cleave the C-Br bond. nih.gov

The general mechanism for the degradation of halogenated aromatics by AOPs involves the attack of hydroxyl radicals on the aromatic ring, leading to hydroxylation and subsequent ring opening. This process can lead to the complete mineralization of the organic compound.

Table 2: Research Findings on Degradation of Related Compounds by Advanced Oxidation Processes

| Compound/Class | Technology | Key Findings | Reference |

| Benzyl bromide | Metal-free photocatalytic reductive dehalogenation | Quantitative conversion to toluene (B28343) using a photocatalyst and visible light. | beilstein-journals.org |

| Aryl-cored dibromides | Peroxide-bromide halogenation method with light irradiation | Light can selectively trigger side-chain (benzylic) bromination, indicating light's role in C-Br bond reactions. | beilstein-journals.orgnih.gov |

| Brominated aromatic compounds | Catalytic destruction over solid porous catalysts | Al-MCM-41 catalyst effectively split tetrabromobisphenol A into bromophenols. | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

The development of sustainable degradation technologies for compounds like this compound is an active area of research. While direct studies on this specific compound are limited, the principles derived from the degradation of structurally similar halogenated aromatic compounds provide a strong foundation for future remediation strategies. A combined approach, potentially integrating bioremediation with AOPs, could offer a highly effective and sustainable solution for the removal of such persistent organic pollutants from the environment.

Safety Protocols and Handling in Research Settings for Halogenated Benzyl Bromides

Laboratory Safety Guidelines for Handling Lachrymatory and Irritant Compounds

Halogenated benzyl (B1604629) bromides are recognized as potent lachrymatory agents, meaning they can stimulate the corneal nerves, causing tears, pain, and in some cases, temporary blindness. wikipedia.orgchemeurope.com They are also intensely irritating to the skin, mucous membranes, and respiratory tract. westliberty.edunih.gov Therefore, all handling of these compounds must be predicated on the principle of minimizing exposure.

Key laboratory safety guidelines include:

Awareness and Training : All personnel must be fully trained on the hazards associated with lachrymatory and irritant compounds before handling them. brandeis.eduworkstationindustries.com This includes understanding the specific risks of the chemicals involved and the procedures for safe handling and emergencies.

Minimize Personal Contact : Direct contact with halogenated benzyl bromides must be avoided at all times. scbt.com This includes inhalation of vapors and contact with skin and eyes.

Designated Work Areas : Work with these compounds should be conducted in a designated area, such as a chemical fume hood, to contain vapors and prevent exposure to the general laboratory environment. brandeis.edusafeti.com

Controlled Procedures : Experiments should be designed to minimize the amount of material used and the potential for generating aerosols or vapors.

No Unattended Operations : Never leave experiments involving these hazardous materials unattended. unmc.edu

Hygiene Practices : When handling these substances, personnel should not eat, drink, or smoke. scbt.com After handling, thorough hand washing is essential. Contaminated clothing should be removed immediately and laundered by trained individuals. nj.gov

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is the last line of defense against chemical exposure and is mandatory when handling halogenated benzyl bromides. numberanalytics.com The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. numberanalytics.com